N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a chemical compound with the following properties:
Linear Formula: CHNOS
CAS Number: 315183-52-9
Molecular Weight: 549.61 g/mol
Preparation Methods
The synthetic route for this compound involves the condensation of appropriate precursors. Unfortunately, detailed reaction conditions and industrial production methods are not widely available due to its rarity. Researchers typically prepare it in the laboratory using specific reagents.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur.
Reagents: Various oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents.
Conditions: Reaction conditions depend on the specific reaction type.
Major Products:: The major products formed from these reactions include derivatives of the compound with modified functional groups.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: Used as a building block for designing new molecules.
Biology: Investigated for potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: May have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism by which N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide exerts its effects remains an area of active research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its specific combination of functional groups. Similar compounds include:
Properties
Molecular Formula |
C15H12Br3N3O2 |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2,4,5-tribromoanilino)acetamide |
InChI |
InChI=1S/C15H12Br3N3O2/c16-10-5-12(18)13(6-11(10)17)19-8-15(23)21-20-7-9-3-1-2-4-14(9)22/h1-7,19,22H,8H2,(H,21,23)/b20-7+ |
InChI Key |
DDVDZIRQIVRVOJ-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=CC(=C(C=C2Br)Br)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br)O |
Origin of Product |
United States |
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